Isopropyl pyrazinecarboxylate

Lipophilicity Partition coefficient Flavor release kinetics

Isopropyl pyrazinecarboxylate (propan-2-yl pyrazine-2-carboxylate, CAS 93778-21-3, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a heteroaromatic ester comprising a pyrazine-2-carboxylate core with an isopropyl ester substituent. The compound is a colorless liquid with a boiling point of 246°C at 760 mmHg, a flash point of 102.6°C, a density of 1.129 g/cm³, and a calculated octanol-water partition coefficient (LogP) of 0.6.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 93778-21-3
Cat. No. B12645034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl pyrazinecarboxylate
CAS93778-21-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=NC=CN=C1
InChIInChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3
InChIKeyUQIVGDUWRUPYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Pyrazinecarboxylate (CAS 93778-21-3): Technical Profile and Procurement Context for Flavor Formulators and Heterocyclic Chemists


Isopropyl pyrazinecarboxylate (propan-2-yl pyrazine-2-carboxylate, CAS 93778-21-3, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a heteroaromatic ester comprising a pyrazine-2-carboxylate core with an isopropyl ester substituent . The compound is a colorless liquid with a boiling point of 246°C at 760 mmHg, a flash point of 102.6°C, a density of 1.129 g/cm³, and a calculated octanol-water partition coefficient (LogP) of 0.6 [1]. It is synthesized via acid-catalyzed esterification of pyrazinecarboxylic acid with isopropanol, with typical yields reported in the 70–90% range depending on purification conditions . This compound occupies a niche position within the pyrazine ester family, offering a distinct balance of physicochemical properties that differentiates it from both its smaller-chain (methyl, ethyl) and larger-chain (butyl, hexyl) ester counterparts.

Why Isopropyl Pyrazinecarboxylate (93778-21-3) Cannot Be Substituted with Methyl or Ethyl Pyrazinecarboxylate Esters


Within the pyrazine-2-carboxylate ester series, the ester alkyl chain length exerts decisive control over lipophilicity, volatility, and subsequent performance in both sensory (flavor/fragrance release kinetics) and synthetic (reactivity, solubility) applications. Isopropyl pyrazinecarboxylate (C8, branched C3 ester) occupies a middle ground between the highly volatile methyl ester (C6, bp ~216°C) [1] and the heavier ethyl ester (C7, bp ~228°C) . Critically, the branched isopropyl group introduces steric hindrance at the ester carbonyl, modulating hydrolysis rates and nucleophilic substitution kinetics relative to linear-chain analogs—a distinction that directly impacts shelf-life in aqueous flavor formulations and reaction yields in synthetic workflows. Generic procurement of the cheapest available pyrazine ester (commonly the methyl derivative) therefore risks unintended shifts in sensory character, formulation stability, and synthetic efficiency. The quantitative evidence below delineates exactly where isopropyl pyrazinecarboxylate departs from its nearest analogs.

Quantitative Differentiation Evidence: Isopropyl Pyrazinecarboxylate (93778-21-3) Versus Pyrazine Ester Comparators


LogP 0.6: Intermediate Lipophilicity Differentiates Isopropyl Ester from Methyl (LogP ~0.2) and Ethyl (LogP ~0.4) Analogs

The calculated octanol-water partition coefficient (LogP) for isopropyl pyrazinecarboxylate is 0.6 [1]. By class-level inference from homologous pyrazine-2-carboxylate esters, the methyl ester (methyl pyrazine-2-carboxylate) possesses a LogP of approximately 0.2, and the ethyl ester approximately 0.4. This stepwise LogP increase of approximately 0.2 units per additional carbon in the ester moiety reflects increased lipophilic character that influences both sensory perception (aroma release rate from aqueous food matrices) and biological membrane permeability.

Lipophilicity Partition coefficient Flavor release kinetics ADME prediction

Boiling Point 246°C: 30°C Elevation Over Methyl Ester (~216°C) Enables Distinct Processing and Formulation Windows

Isopropyl pyrazinecarboxylate exhibits a boiling point of 246°C at 760 mmHg (predicted) . This represents an approximate 30°C elevation relative to methyl pyrazine-2-carboxylate (boiling point ~216°C) [1] and an approximately 18°C elevation relative to ethyl pyrazine-2-carboxylate (boiling point ~228°C) [2]. The branched isopropyl group contributes to this higher boiling point while maintaining a lower molecular weight (166.18 g/mol) than would be required for a linear alkyl ester achieving comparable thermal stability.

Volatility Thermal stability Flavor retention Distillation

Rotatable Bond Count of 3: Branched Isopropyl Group Confers Steric Modulation Distinct from Linear n-Propyl Ester

Isopropyl pyrazinecarboxylate possesses 3 rotatable bonds (the ester C-O bond and two within the isopropyl group) [1]. In contrast, a hypothetical linear n-propyl pyrazine-2-carboxylate ester would possess 4 rotatable bonds. The branched secondary alkyl ester presents greater steric bulk adjacent to the carbonyl carbon, which is known from general ester chemistry principles to reduce the rate of both acid- and base-catalyzed hydrolysis, as well as enzymatic esterase cleavage, relative to linear primary alkyl esters of identical carbon count.

Molecular flexibility Steric hindrance Hydrolysis rate Esterase susceptibility

Hydrogen Bond Acceptor Count of 4: Shared Pyrazine-Carboxylate Pharmacophore Across Ester Series

Isopropyl pyrazinecarboxylate possesses 4 hydrogen bond acceptor sites (two from the pyrazine ring nitrogens, two from the ester carbonyl oxygens) and 0 hydrogen bond donor sites . This H-bond profile is identical across the methyl, ethyl, and isopropyl pyrazine-2-carboxylate series, indicating that the core pyrazine-carboxylate pharmacophore remains conserved. Consequently, any observed differences in biological activity or sensory character among these esters derive primarily from physicochemical differences (lipophilicity, volatility, sterics) rather than fundamental changes in target recognition capability.

Hydrogen bonding Pharmacophore Solubility Target engagement

Synthesis via Silver-Mediated Mild Oxidation: An Alternative Synthetic Route Enabling Functional Group Tolerance

A published synthetic methodology describes the preparation of isopropyl pyrazinecarboxylate via silver-mediated mild oxidation of nitrogen-containing heteroaryl-2-methanols with Ag₂O and isopropyl iodide [1]. This route proceeds under mild conditions and tolerates a range of functional groups that would be incompatible with the standard acid-catalyzed esterification (H₂SO₄/reflux) employed for methyl and ethyl analogs. The mild conditions enable late-stage diversification in complex molecule synthesis where acid-sensitive protecting groups or functionalities are present.

Synthetic methodology Functional group tolerance Building block Late-stage esterification

Limited Direct Comparative Data Availability: Current Evidence Landscape Assessment

A comprehensive search of primary literature, patent databases, and authoritative repositories (PubChem, SciFinder, Scopus) reveals that head-to-head comparative studies directly quantifying the antimicrobial activity, flavor threshold values, or in vivo pharmacokinetic parameters of isopropyl pyrazinecarboxylate versus its methyl, ethyl, or other pyrazine-2-carboxylate analogs are not currently available in the public domain. The majority of primary research on pyrazine-2-carboxylate esters focuses on methyl and ethyl derivatives as scaffolds for antimycobacterial agents [1] or on structurally more complex substituted pyrazines, with the unadorned isopropyl ester remaining undercharacterized in peer-reviewed comparative studies. Consequently, procurement decisions must currently rely on physicochemical differentiation (LogP, boiling point, rotatable bonds) and class-level inferences drawn from homologous ester series rather than direct comparative bioactivity data.

Evidence gap Literature assessment Research opportunity

Procurement-Relevant Application Scenarios for Isopropyl Pyrazinecarboxylate (CAS 93778-21-3) Based on Quantified Differentiation Evidence


Thermally Processed Savory and Baked Food Flavor Formulations Requiring Elevated Boiling Point Retention

Formulators developing flavor systems for baked goods, extruded snacks, and retorted savory products should prioritize isopropyl pyrazinecarboxylate over methyl (bp ~216°C) or ethyl (bp ~228°C) esters when pyrazine-derived nutty and roasted character must survive high-temperature processing. The 246°C boiling point provides an approximately 30°C thermal stability margin relative to the methyl ester, reducing evaporative aroma loss during baking, extrusion, or sterilization cycles. This property supports consistent flavor impact in finished consumer products.

Aqueous Flavor Emulsions Requiring Extended Shelf-Life via Enhanced Hydrolytic Stability

The branched isopropyl ester group introduces steric shielding at the carbonyl carbon, conferring reduced susceptibility to acid- and base-catalyzed hydrolysis relative to linear-chain primary esters of comparable molecular weight. This structural feature (3 rotatable bonds, branched architecture) [1] supports longer formulation stability in aqueous beverage and liquid flavor concentrates where ester hydrolysis would otherwise degrade the intended flavor profile over time.

Medicinal Chemistry Building Block for Late-Stage Diversification with Acid-Sensitive Functionalities

The availability of a silver-mediated mild oxidation synthetic route (Ag₂O, isopropyl iodide) [2] enables installation of the isopropyl pyrazinecarboxylate moiety under conditions tolerant of acid-sensitive protecting groups and functionalities. This distinguishes the compound from methyl and ethyl pyrazinecarboxylates, whose standard acid-catalyzed esterification (H₂SO₄/reflux) may cleave acid-labile groups. Medicinal chemists constructing complex pyrazine-containing libraries should consider this compound when late-stage ester diversification is required.

Lipophilicity Screening Sets for Structure-Activity Relationship (SAR) Studies in Pyrazine-Based Drug Discovery

With a calculated LogP of 0.6 [1], isopropyl pyrazinecarboxylate occupies an intermediate lipophilicity position between the methyl (LogP ~0.2) and higher-chain pyrazine esters. This makes it a valuable inclusion in SAR libraries investigating the effect of lipophilicity modulation on membrane permeability, target engagement, and metabolic stability while maintaining the conserved pyrazine-carboxylate pharmacophore (4 H-bond acceptors, 0 donors) .

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